

# Serratiopeptidase in Osteoarthritis: A Comparative Meta-Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Osteoarthritis (OA), a degenerative joint disease, presents a significant challenge in clinical management due to its chronic nature and impact on quality of life. While nonsteroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, concerns regarding their long-term safety profile have prompted investigation into alternative therapies.[1][2] Serratiopeptidase, a proteolytic enzyme, has garnered interest for its potential anti-inflammatory properties in managing OA. This guide provides a meta-analysis of available clinical studies on serratiopeptidase for osteoarthritis, offering a comparative perspective against established NSAID treatments. The information is intended to support researchers, scientists, and drug development professionals in evaluating the current evidence base for this enzyme.

# Comparative Efficacy of Serratiopeptidase and NSAIDs in Osteoarthritis

Clinical evidence for the efficacy of serratiopeptidase in osteoarthritis is emerging, though limited, with studies often employing combination therapies. In contrast, a robust body of evidence exists for various NSAIDs, establishing them as a standard of care.

### **Serratiopeptidase Clinical Studies**



A notable study by Ateia et al. (2018) investigated the impact of combining metformin with serratiopeptidase in obese patients with knee osteoarthritis. This randomized clinical trial demonstrated that the combination therapy resulted in a highly significant reduction in pain scores and levels of inflammatory markers such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-8 post-treatment (p<0.001).[3][4] Another study by Khanwelkar et al. (2020) compared the efficacy of diclofenac alone with a combination of diclofenac and serratiopeptidase in patients with knee osteoarthritis. The study, which assessed pain and daily activity impairment using the Visual Analogue Scale (VAS) and WOMAC OA index, found highly significant improvements in both treatment groups. However, the addition of serratiopeptidase to diclofenac did not show a statistically significant potentiation of the analgesic and anti-inflammatory effects.[5]

#### Standard NSAID Clinical Trial Data

NSAIDs are a well-established class of drugs for managing osteoarthritis pain and inflammation. Clinical trials have consistently demonstrated their superiority over placebo. For instance, studies on diclofenac, ibuprofen, naproxen, and the COX-2 inhibitor celecoxib have all shown significant reductions in pain and improvements in physical function in patients with osteoarthritis.[1][6][7][8] However, their use is associated with a risk of gastrointestinal adverse events.[1][2][9][10]

Table 1: Summary of Efficacy Data from Clinical Trials



| Treatment<br>Group                 | Study                       | Primary<br>Outcome<br>Measure(s)   | Key Efficacy<br>Findings                                                                                        | p-value     |
|------------------------------------|-----------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------|-------------|
| Serratiopeptidas<br>e + Metformin  | Ateia et al.<br>(2018)      | Pain Score, TNF-<br>α, IL-1β, IL-8 | Highly significant reduction in pain scores and inflammatory markers.                                           | <0.001      |
| Serratiopeptidas<br>e + Diclofenac | Khanwelkar et al.<br>(2020) | VAS, WOMAC<br>OA Index             | Highly significant improvement in VAS and WOMAC scores. No significant difference compared to diclofenac alone. | NS          |
| Diclofenac                         | Multiple Studies            | WOMAC, VAS                         | Significant improvement in pain, stiffness, and physical function.[8]                                           | Significant |
| Ibuprofen                          | Multiple Studies            | Pain Relief,<br>Function           | Effective in relieving mild to moderate knee OA pain.[1]                                                        | Significant |
| Naproxen                           | Multiple Studies            | WOMAC, VAS                         | Significant reduction in pain and improvement in function.[6]                                                   | Significant |
| Celecoxib                          | Multiple Studies            | WOMAC, Pain<br>Subscale            | Significant improvement in pain and function compared to placebo.[7]                                            | Significant |



NS: Not Significant

## Safety and Tolerability Profile

The safety profile of serratiopeptidase in clinical trials has been reported as generally favorable, with a low incidence of mild adverse reactions.[11][12] Commonly reported side effects are gastrointestinal discomfort, skin reactions, and potential interference with blood clotting.[13] In contrast, NSAIDs are well-known for their potential gastrointestinal side effects, ranging from mild symptoms like gas and heartburn to more severe complications such as ulcers and bleeding.[1][2]

Table 2: Comparative Safety Profile

| Treatment         | Common Adverse Events                                                                                                                     | Serious Adverse Events                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Serratiopeptidase | Gastrointestinal discomfort<br>(nausea, bloating, diarrhea),<br>skin reactions (rashes),<br>potential for increased<br>bleeding risk.[13] | Rare, but may include severe skin reactions and coagulation problems.[12]                                                  |
| NSAIDs (General)  | Gas, bloating, heartburn, stomach pain, nausea, vomiting, diarrhea, constipation.[1]                                                      | Stomach ulcers, gastrointestinal bleeding, kidney disease, liver disease, increased risk of heart attack and stroke.[1][2] |

# **Experimental Protocols Serratiopeptidase Studies**

Ateia et al. (2018): This was a randomized clinical trial involving 80 obese patients with knee osteoarthritis. Participants were divided into two groups: one receiving metformin 850 mg orally, and the other receiving a combination of metformin 850 mg and serratiopeptidase 20 mg orally for 3 months. The primary outcomes were changes in pain scores and serum levels of inflammatory markers (TNF-α, IL-1β, IL-8).[3][4][14]



Khanwelkar et al. (2020): This study included two groups of 30 diagnosed knee osteoarthritis patients each. One group was treated with diclofenac 50 mg twice a day (BID), and the other group received serratiopeptidase 10 mg three times a day (TID) in addition to diclofenac 50 mg BID for two weeks. Pain and difficulty in daily activities were assessed using the Visual Analogue Scale (VAS) and the Western Ontario and McMaster Universities Osteoarthritis (WOMAC OA) index before and after treatment.[5]

### **Standard NSAID Trials (General Protocol Outline)**

Clinical trials for NSAIDs in osteoarthritis typically follow a randomized, double-blind, placebocontrolled or active-comparator design.





Click to download full resolution via product page

Figure 1: Generalized Experimental Workflow for an NSAID Clinical Trial in Osteoarthritis.



## **Mechanism of Action: Signaling Pathways**

Serratiopeptidase is believed to exert its anti-inflammatory effects through the modulation of inflammatory mediators. It is thought to act on the cyclooxygenase (COX) pathway, which is also the primary target of NSAIDs.





Click to download full resolution via product page

Figure 2: Proposed Anti-inflammatory Signaling Pathway of Serratiopeptidase and NSAIDs.

#### Conclusion

The available clinical data suggests that serratiopeptidase, particularly in combination with other agents like metformin, may offer benefits in reducing pain and inflammation associated with osteoarthritis. However, the evidence base is not as extensive as that for established NSAIDs. One head-to-head comparison with diclofenac did not demonstrate superior efficacy for the combination therapy. While serratiopeptidase appears to have a favorable short-term safety profile, more robust, large-scale, and long-term clinical trials are necessary to definitively establish its efficacy, optimal dosage, and long-term safety in the management of osteoarthritis. For drug development professionals, these findings highlight a potential area for further investigation, focusing on well-designed randomized controlled trials to clarify the role of serratiopeptidase as a standalone or adjunctive therapy for osteoarthritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. dovepress.com [dovepress.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijss-sn.com [ijss-sn.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]



- 10. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. examine.com [examine.com]
- 13. What are the side effects of Serrapeptase? [synapse.patsnap.com]
- 14. IMPACT OF METFORMIN AND SERRATIOPEPTIDASE IN OBESE PATIENTS WITH KNEE OSTEOARTHRITIS | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Serratiopeptidase in Osteoarthritis: A Comparative Meta-Analysis of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#meta-analysis-of-clinical-studies-on-serratiopeptidase-for-osteoarthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com